Home > Products > Screening Compounds P128957 > 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine -

4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Catalog Number: EVT-5522934
CAS Number:
Molecular Formula: C17H17Cl2N3O
Molecular Weight: 350.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one monohydrochloride

Compound Description: This compound is an inhibitor of an undisclosed target, formulated as an amorphous monohydrochloride salt. Research highlights its potential for oral delivery, particularly in tablet form. Formulations often include excipients like precipitated silica, fumed silica, amorphous silica, microcrystalline cellulose, antioxidants (BHA, BHT, propyl gallate), and polyvinylpyrrolidone to enhance stability and delivery. []

Relevance: The core structure of this compound shares the 6,7-dihydro-5H-cyclopenta[d]pyrimidine moiety with 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Variations lie in the substituents attached to this core. While the target compound features a morpholine ring linked at the 4-position, this related compound has a piperazine ring with a more complex side chain at the same position. This suggests both compounds might target similar biological pathways but with potentially different binding affinities or selectivity profiles. []

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid (Compound 1)

Compound Description: This compound serves as a potent dihydrofolate reductase (DHFR) inhibitor, demonstrating significant antitumor activity. It exhibits strong inhibitory effects on tumor cell growth, outperforming methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in cell lines like P388 (MTX-sensitive and MTX-resistant), colon 26, and KB. []

Relevance: Both this compound and 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine share the central 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold. The key difference lies in the substitution pattern. Compound 1 has a 2,4-diamino substitution on the cyclopenta[d]pyrimidine and a propylbenzoyl-L-glutamic acid side chain at the 5-position. This contrasts with the 4-[2-(3,4-dichlorophenyl)morpholin-4-yl] substitution in the target compound. The shared scaffold suggests potential overlap in their mechanism of action or binding interactions despite different biological targets. []

2-(2-Pyridinyl)-4-(1H-pyrrolo[3,2-c]pyridin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (AZ12601011)

Compound Description: AZ12601011 acts as a potent and selective transforming growth factor β receptor 1 (TGFBR1) kinase inhibitor. Its high potency is evident in its ability to inhibit TGFβ-induced reporter activity with an IC50 of 18 nM. Beyond TGFBR1, it also inhibits SMAD2 phosphorylation mediated by activin A receptor type 1B (ALK4) and activin A receptor type 1C (ALK7). This compound demonstrates promising anti-tumor and anti-metastatic effects in preclinical models, particularly in a 4T1 syngeneic orthotopic mammary tumor model. []

Properties

Product Name

4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

IUPAC Name

2-(3,4-dichlorophenyl)-4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)morpholine

Molecular Formula

C17H17Cl2N3O

Molecular Weight

350.2 g/mol

InChI

InChI=1S/C17H17Cl2N3O/c18-13-5-4-11(8-14(13)19)16-9-22(6-7-23-16)17-12-2-1-3-15(12)20-10-21-17/h4-5,8,10,16H,1-3,6-7,9H2

InChI Key

ZZECBNXNVHRKGE-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=CN=C2N3CCOC(C3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCOC(C3)C4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.